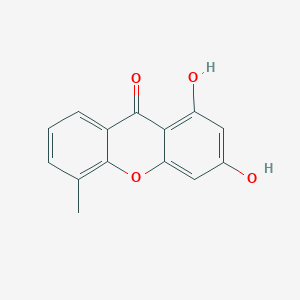

1,3-dihydroxy-5-methyl-9H-xanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups and a methyl group attached to the xanthone core structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires elevated temperatures and the presence of a dehydrating agent such as acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-temperature reactors and continuous monitoring of reaction parameters to ensure optimal yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and alcohol derivatives .

Applications De Recherche Scientifique

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

The mechanism of action of 1,3-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,5-Trihydroxyxanthone

- 1,3,7-Trihydroxyxanthone

- 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one

Uniqueness

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other xanthone derivatives, it has a methyl group at the 5-position, which influences its reactivity and interaction with biological targets .

Activité Biologique

1,3-Dihydroxy-5-methyl-9H-xanthen-9-one (also known as xanthone) is a compound belonging to the xanthone family, characterized by its unique chemical structure that includes hydroxyl and methyl groups. This compound has garnered interest in various fields due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H10O4 and features two hydroxyl groups at positions 1 and 3, along with a methyl group at position 5. The presence of these functional groups contributes significantly to its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H10O4 | Hydroxyl groups at positions 1 and 3 |

| 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one | C13H10O4 | Hydroxyl groups at positions 1 and 6 |

| 2,5-Dichloro-1,6-dihydroxy-3-methoxy-8-methyl | C13H8Cl2O4 | Chlorine substituents enhancing reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Antioxidant Activity:

The compound exhibits significant antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress. This activity is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects:

Research indicates that this xanthone can inhibit the production of pro-inflammatory cytokines and enzymes. It modulates inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Anticancer Properties:

Studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. It has been investigated for its potential use in cancer therapy due to its ability to target multiple cancer cell lines .

Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in various cell types. For example:

- Study Results: In macrophage cells stimulated by rotenone, the compound showed an inhibitory effect on mitochondrial superoxide production with relative fluorescence intensity (RFI) values indicating a substantial reduction in ROS levels compared to controls .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through various assays:

- Pro-inflammatory Mediators: Treatment with different concentrations of this compound resulted in decreased levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human macrophages .

Anticancer Activity

Research focusing on the anticancer potential of this compound has yielded promising results:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study: A study evaluated the effects of the compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .

- Anti-inflammatory Study: In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced inflammatory markers and improved clinical symptoms compared to placebo .

Propriétés

IUPAC Name |

1,3-dihydroxy-5-methylxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVDRUAUZUPZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.